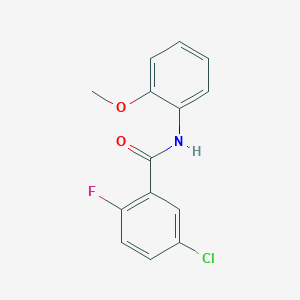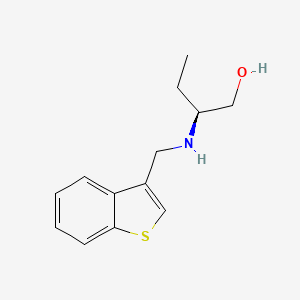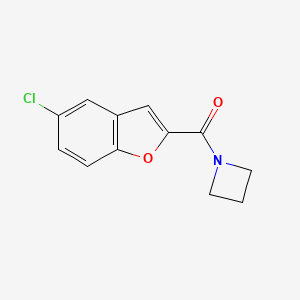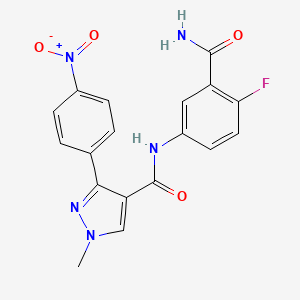![molecular formula C12H17NO5S B7646331 (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid, also known as MSMA, is a synthetic compound that has been widely used in scientific research. MSMA belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid acts as an agonist for TRPM8 and TRPA1 channels, which are expressed in sensory neurons. Upon activation, these channels allow the influx of calcium ions into the cell, leading to the depolarization of the membrane potential and the generation of action potentials. This activation results in the sensation of cold and menthol for TRPM8 and the sensation of chemical and mechanical stimuli for TRPA1.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the release of neurotransmitters, such as glutamate and substance P, from sensory neurons. Additionally, this compound has been found to activate the sympathetic nervous system, resulting in an increase in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid in lab experiments is its selectivity for TRPM8 and TRPA1 channels. This selectivity allows researchers to study the function of these channels specifically without affecting other ion channels. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some cell types, and caution should be taken when using it in experiments.
Orientations Futures
In the future, (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid could be used to study the role of TRPM8 and TRPA1 channels in various physiological processes, such as pain sensation and thermoregulation. Additionally, this compound could be used to develop new drugs that target these channels for the treatment of pain and other sensory disorders. Furthermore, the synthesis of this compound analogs could lead to the discovery of new compounds with improved selectivity and reduced toxicity.
Méthodes De Synthèse
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid can be synthesized by the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with (S)-2-amino-3-methylbutanoic acid in the presence of a base. The reaction yields this compound as a white solid with a melting point of 143-144°C.
Applications De Recherche Scientifique
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid has been used in scientific research as a tool to study the function of ion channels, particularly the transient receptor potential (TRP) channels. TRP channels are a group of ion channels that play a crucial role in various physiological processes, including pain sensation, temperature sensation, and vision. This compound has been found to selectively activate TRPM8, a cold and menthol receptor, and TRPA1, a chemical and mechanical receptor. By activating these channels, this compound can be used to study their function and investigate their role in various physiological processes.
Propriétés
IUPAC Name |
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-8-5-6-10(18-4)11(7-8)19(16,17)13(3)9(2)12(14)15/h5-7,9H,1-4H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEVWXHBUAHIMV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)

![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)

![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)






![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)